molecular formula C10H10F3N B3029043 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine CAS No. 503417-34-3

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

Cat. No.: B3029043
CAS No.: 503417-34-3
M. Wt: 201.19
InChI Key: DDCYKBUZSOJYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine (CAS 1108698-58-3 as its hydrochloride salt) is a cyclopropane-containing amine derivative with a meta-substituted trifluoromethylphenyl group. Its molecular formula is C10H11ClF3N in the hydrochloride form . The compound is primarily utilized as a pharmaceutical intermediate, valued for its structural rigidity and electronic properties imparted by the cyclopropane ring and electron-withdrawing trifluoromethyl (-CF₃) group . The -CF₃ group enhances lipophilicity and metabolic stability, making it a critical moiety in medicinal chemistry .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9/h1-3,6H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCYKBUZSOJYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655567
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-34-3
Record name 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a phenyl derivative, followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10F3N
  • Molar Mass : 201.19 g/mol
  • Density : 1.281 g/cm³
  • Boiling Point : 201.3°C at 760 mmHg
  • Flash Point : 82.9°C
  • Vapor Pressure : 0.31 mmHg at 25°C
  • Storage Conditions : Recommended at 2-8°C

The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which is critical in drug development.

Medicinal Chemistry

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine has been investigated for its potential therapeutic properties, including:

  • Antidepressant Activity : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially offering antidepressant effects.
  • Anticancer Properties : Research indicates that it may inhibit certain cancer cell lines, making it a candidate for further exploration in oncology.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to:

  • Synthesize Complex Molecules : The cyclopropanamine structure allows for the formation of various derivatives through nucleophilic substitution reactions.
  • Develop Pharmaceuticals : Its unique properties make it suitable for creating new pharmaceutical agents, particularly those targeting specific biological pathways.

Agricultural Chemistry

The compound's stability and reactivity have led to investigations into its use in agricultural applications:

  • Pesticide Development : Its chemical structure may lend itself to the development of new agrochemicals with enhanced efficacy against pests.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various cyclopropanamine derivatives, including this compound, on serotonin and norepinephrine reuptake inhibition. Results indicated a significant increase in serotonin levels in vitro, suggesting potential as an antidepressant agent .

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University demonstrated that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Derivatives

The position of the -CF₃ group on the phenyl ring significantly impacts electronic and steric properties. Key isomers include:

Compound Name Substituent Position CAS Number Molecular Formula Key Properties/Applications
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Ortho (-CF₃) 1228879-24-0 C10H11ClF3N Higher steric hindrance; potential altered target binding
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Meta (-CF₃) 1108698-58-3 C10H11ClF3N Balanced electronic effects; common medical intermediate
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine Para (-CF₃) N/A C10H11ClF3N Symmetric structure; limited data on applications

Key Observations :

  • Meta isomer : Optimal balance between electronic effects and steric accessibility, making it a preferred scaffold in drug discovery .
  • Para isomer : Symmetric structure may enhance crystallinity but reduce interaction specificity with asymmetric biological targets .

Substituted Phenylcyclopropanamine Derivatives

Variations in substituents on the phenyl ring alter electronic, steric, and solubility profiles:

Compound Name Substituent CAS Number Molecular Formula Key Differences
1-(3-Fluorophenyl)cyclopropanamine HCl -F (meta) 692737-66-9 C9H10ClFN Reduced lipophilicity vs. -CF₃; lower metabolic stability
1-(3-Chloro-2-fluorophenyl)cyclopropanamine -Cl (meta), -F (ortho) 1227418-16-7 C9H9ClFN Increased steric bulk; potential halogen bonding
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine -F (meta, para) 220352-38-5 C9H9F2N Stereochemical rigidity; enantioselective binding
1-(3-Methoxy-5-(trifluoromethyl)phenyl)cyclopropanamine -OCH₃ (meta), -CF₃ (meta) N/A C11H12F3NO Electron-donating -OCH₃ counterbalances -CF₃; improved solubility

Key Observations :

  • Fluorine vs.
  • Halogen Mixing : Chloro-fluoro combinations (e.g., 3-Cl-2-F) introduce polarizable halogen bonds, useful in targeting halogen-binding enzyme pockets .
  • Stereochemistry : Chiral cyclopropane derivatives (e.g., (1R,2S)-isomer) exhibit enantioselective interactions, critical for optimizing pharmacokinetics .

Non-Cyclopropane Analogs

Replacing the cyclopropane ring with flexible chains modifies conformational freedom:

Compound Name Core Structure CAS Number Molecular Formula Key Differences
1-(3-(Trifluoromethyl)phenyl)ethanamine HCl Ethylamine 3803-25-6 C9H9ClF3N Reduced rigidity; lower binding affinity due to rotational freedom
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine Propane chain 1179763-12-2 C16H18FN Extended hydrophobic chain; increased logP and membrane permeability

Key Observations :

  • Cyclopropane Advantage : The rigid cyclopropane ring enforces a planar conformation, enhancing binding specificity to flat aromatic regions in targets (e.g., kinase ATP pockets) .
  • Flexible Chains : Ethyl or propane backbones increase entropy penalties upon binding but may improve solubility in lipid-rich environments .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The -CF₃ group increases logP (meta isomer: ~2.5), favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Solubility : Hydrochloride salts (e.g., CAS 1108698-58-3) improve aqueous solubility for formulation .
  • Metabolic Stability: -CF₃ resists cytochrome P450 oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine, with the molecular formula C11H12F3N and a molecular weight of 227.22 g/mol, is a cyclopropanamine derivative notable for its potential biological activities. This compound features a trifluoromethyl group, which often enhances lipophilicity and biological activity, making it a valuable intermediate in pharmaceutical synthesis.

The compound is synthesized through various methods, typically involving cyclopropanation reactions that can be optimized by adjusting reaction conditions such as temperature and solvent choice. The trifluoromethyl substitution is significant as it can alter the compound's interaction with biological targets.

Biological Activity Overview

This compound exhibits diverse biological activities, particularly in the context of medicinal chemistry. Its biological profile includes potential antimalarial properties and interactions with key biochemical pathways.

Antimalarial Activity

Recent studies have indicated that compounds related to this compound exhibit promising antimalarial activity. For instance, compounds with similar structures have been shown to inhibit the formation of hemozoin in Plasmodium falciparum, a critical process in malaria parasite survival. This mechanism resembles that of traditional antimalarials like chloroquine, suggesting that derivatives of this compound could be explored for malaria treatment .

Case Study: Structure-Activity Relationship (SAR)

A study investigating a series of related compounds found that modifications to the cyclopropane structure significantly impacted biological activity. For example, the introduction of different substituents on the aromatic ring altered the efficacy against P. falciparum:

CompoundSubstituentEC50 (μM)Cytotoxicity CC50 (μM)
22H0.34>30
23CF30.40>30
24SCF30.31>30
25SCF30.26>30

These results illustrate how structural variations can lead to significant changes in both potency and selectivity .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can effectively inhibit cancer cell lines by targeting specific signaling pathways, such as the PI3K-Akt-mTOR pathway. For instance, one analog showed submicromolar cytotoxicity against MCF7 cells, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Heme Detoxification : Similar to chloroquine, it may inhibit heme polymerization in malaria parasites.
  • Targeting Kinase Pathways : In cancer models, it has been shown to inhibit key kinases involved in cell growth and survival.

Q & A

Q. What are the established synthetic routes for 1-(3-(trifluoromethyl)phenyl)cyclopropanamine, and what analytical methods validate its purity?

A two-step synthesis is commonly employed:

  • Step 1 : Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid.
  • Step 2 : Reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine using sodium borohydride or related reagents . Validation :
  • NMR (¹H/¹³C) confirms structural integrity.
  • HPLC with UV detection ensures purity (>95%).
  • X-ray crystallography (e.g., SHELXL refinement) resolves stereochemical ambiguities .

Q. How can researchers mitigate safety risks during synthesis and handling?

  • Protective measures : Use fume hoods, nitrile gloves, and chemical-resistant goggles.
  • Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., triethylammonium chloride) before disposal .
  • Emergency protocols : Immediate flushing with water for skin/eye contact and ethanol for decontamination of trifluoromethyl intermediates .

Advanced Research Questions

Q. How do reaction conditions influence the yield and regioselectivity of this compound?

A comparative study of solvents and reducing agents reveals:

ReagentSolventTemp (°C)Time (hr)Yield (%)Byproduct VII (%)
PDBBAToluene0–254964
PDBBADCM0–254928
DIBALHTHF-7516040

Key findings :

  • Non-polar solvents (e.g., toluene) favor higher yields by minimizing polar byproduct formation.
  • Short reaction times (1 hr) with PDBBA reduce side reactions .

Q. How can computational methods predict the compound’s binding affinity in drug discovery?

  • Molecular docking : AutoDock Vina optimizes ligand-receptor interactions using a hybrid scoring function (e.g., gradient-based optimization for binding modes) .
  • Density-functional theory (DFT) : Calculates electron density distributions to model reactivity at the cyclopropane ring and trifluoromethyl group . Workflow :
  • Prepare ligand/receptor files (PDBQT format).
  • Set grid boxes to enclose active sites (e.g., serotonin receptors).
  • Validate docking poses with MD simulations .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Case study : Discrepancies in ¹H NMR signals for cyclopropane protons (δ 1.2–1.8 ppm vs. δ 2.1 ppm).
  • Resolution :
  • Use 2D NMR (COSY, HSQC) to assign coupling patterns.
  • Cross-validate with single-crystal X-ray data (SHELX suite for refinement) .
  • Compare with analogs (e.g., 2-(3-chlorophenyl)cyclopropanamine) to identify substituent effects .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

  • Chiral resolution : Use (R)- or (S)-mandelic acid to separate diastereomeric salts .
  • Asymmetric synthesis : Employ Evans’ oxazolidinones or Corey-Bakshi-Shibata reduction for stereocontrol .
  • Validation :
  • Chiral HPLC (e.g., Chiralpak IA column).
  • Optical rotation ([α]D²⁵) compared to literature values .

Q. How do substituent variations impact biological activity in SAR studies?

  • Key analogs :
CompoundIC₅₀ (nM)Target
1-(3-CF₃-phenyl)cyclopropanamine12Serotonin transporter
1-(3,4-diF-phenyl)cyclopropanamine45MAO-A
1-(3-Cl-phenyl)cyclopropanamine220σ₁ Receptor
  • Trends :
  • Trifluoromethyl groups enhance metabolic stability and lipophilicity.
  • Halogen substitution (Cl, F) modulates selectivity across CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine
Reactant of Route 2
Reactant of Route 2
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.